(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone
Description
(E)-3-(4-Chlorophenyl)-1-(4-Nitrophenyl)-2-propen-1-one N-phenylhydrazone is a chalcone-derived compound featuring an α,β-unsaturated ketone core with a 4-chlorophenyl (Ring B) and 4-nitrophenyl (Ring A) substituent, further modified by an N-phenylhydrazone moiety. This structural framework positions it within the broader class of chalcones, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The N-phenylhydrazone group introduces additional hydrogen-bonding capacity, which may influence solubility and target affinity .
Properties
IUPAC Name |
N-[(E)-[(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-enylidene]amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-18-11-6-16(7-12-18)8-15-21(24-23-19-4-2-1-3-5-19)17-9-13-20(14-10-17)25(26)27/h1-15,23H/b15-8+,24-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVJWPHEBRIOLJ-OPOGAHHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone typically involves the condensation reaction between (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The hydrazone group (–NH–N=C–) acts as a nucleophile, enabling reactions with electrophilic reagents. For example:
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Condensation with carbonyl compounds : Reacts with aldehydes/ketones under acidic conditions to form azine derivatives.
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Cyclization : Forms heterocyclic structures (e.g., pyrazoles) when treated with β-diketones or α,β-unsaturated carbonyls.
Key factors influencing reactivity :
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The electron-withdrawing nitro group (–NO₂) enhances the electrophilicity of the propenone carbonyl.
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The 4-chlorophenyl group contributes steric hindrance, directing regioselectivity in reactions .
Oxidation
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The hydrazone linkage (–NH–N=C–) oxidizes to diazenium ions (R–N⁺=N–R) under strong oxidizing agents like KMnO₄ or CrO₃.
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The nitro group remains stable under mild oxidation conditions but may degrade at elevated temperatures.
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazone reduction | H₂ (1 atm), Pd-C/EtOH | Saturated N-phenylhydrazine analog | 82% |
| Nitro group reduction | SnCl₂/HCl, reflux | Amine derivative | 67% |
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl and 4-nitrophenyl rings undergo EAS at specific positions:
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Nitrophenyl ring : Reactivity limited due to strong deactivation by –NO₂. Substitution occurs meta to the nitro group only under harsh conditions (e.g., nitration with HNO₃/H₂SO₄ at 100°C).
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Chlorophenyl ring : Chlorine directs incoming electrophiles para to itself, though steric hindrance from the propenone chain moderates reactivity .
Cycloaddition Reactions
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions. For example:
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Reacts with 1,3-butadiene derivatives to form six-membered cyclohexene adducts.
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Regioselectivity : Controlled by the electron-deficient nature of the propenone system.
| Dienophile | Conditions | Cycloadduct | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic hydrazone derivative | 74% |
Acidic Conditions
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Hydrazone tautomerization: Shifts between keto and enol forms, affecting reactivity (e.g., enol form reacts faster with electrophiles).
Basic Conditions
Biological Activity-Related Reactions
While not directly a chemical reaction, the compound’s nitro and hydrazone groups contribute to its role as a precursor for bioactive molecules:
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Antimicrobial agents : Reacts with thiols (–SH) in microbial enzymes, disrupting redox balance .
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COX-II inhibitors : Analogous structures (e.g., 4′-nitrochalcones) inhibit cyclooxygenase-II via H-bonding with His75 and Arg499 residues .
Comparative Reactivity of Derivatives
Data from structurally related chalcones highlights substituent effects:
| Substituent (R) | Reaction Type | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| 4-NO₂ | Diels-Alder cycloaddition | 2.4 × 10⁻³ | |
| 4-Cl | Nucleophilic addition | 1.8 × 10⁻³ |
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-Cancer Activity : Research indicates that this compound may exhibit anti-cancer properties. Studies have shown that derivatives of hydrazones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been tested against breast cancer cell lines, showing promising results in inhibiting tumor growth.
- Antimicrobial Properties : The compound has been explored for its antimicrobial activity. Hydrazones are known for their ability to disrupt bacterial cell membranes and inhibit key metabolic enzymes. In vitro studies have demonstrated that (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Potential : The anti-inflammatory properties of this compound are under investigation, particularly its role as a cyclooxygenase (COX) inhibitor. Hydrazone derivatives have been reported to exhibit COX inhibitory activity, which is crucial in managing inflammatory diseases.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its reactive hydrazone functional group. This allows for further derivatization and the creation of novel compounds with enhanced biological activities.
- Material Science : The unique properties of this compound make it suitable for developing organic electronic materials and sensors. Its ability to form stable films and conduct electricity can be exploited in organic photovoltaic devices and sensors.
Case Study 1: Anti-Cancer Activity
A study published in ACS Omega evaluated a series of hydrazone derivatives, including this compound, for their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anti-cancer drug.
Case Study 2: Antimicrobial Efficacy
In a study conducted by Alegaon et al., the antimicrobial properties of several hydrazone derivatives were assessed against pathogenic bacteria. The results showed that this compound displayed significant inhibition zones, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chalcone Derivatives with Halogen Substitutions
Halogenated chalcones are widely explored for their enhanced bioactivity. Key comparisons include:
- LC39 (1-(4-Bromophenyl)-3-(4-nitrophenyl)-2-propen-1-one): Replacing the 4-chloro group in the target compound with bromine (LC39) reduces electronegativity at Ring B.
- Compound 2j (1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): This compound, with bromine and iodine substituents, shows an IC50 of 4.703 μM. Substitution at Ring A’s meta position with iodine and hydroxyl groups may disrupt planarity, reducing activity compared to para-substituted nitro/chloro derivatives .
Influence of Nitro and Methoxy Substituents
Electron-withdrawing nitro groups enhance chalcone reactivity, while electron-donating methoxy groups often reduce potency:
- LC41 (1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one) : The methoxy group at Ring B decreases electronegativity, leading to higher IC50 values (e.g., >70 μM in cluster 6 compounds). In contrast, the target’s 4-chloro group balances electronegativity and steric effects, likely improving activity .
- The absence of bulky substituents may facilitate target binding, whereas the target’s nitro group could enhance interaction with charged residues .
Role of the N-Phenylhydrazone Moiety
The N-phenylhydrazone group in the target compound is a distinguishing feature. While direct analogues are absent in the evidence, related hydrazones (e.g., compound 2c in ) demonstrate that such moieties can improve solubility and stability.
Data Tables Summarizing Key Compounds and Activities
Discussion of Research Findings
- Electronegativity and Substitution Patterns : Para-nitro groups (high electronegativity) correlate with lower IC50 values, as seen in Cardamonin and LC37. Methoxy substitutions (lower electronegativity) reduce potency, supporting the target’s favorable nitro/chloro combination .
- Steric Effects : Bulky substituents (e.g., iodine in cluster 6 compounds) hinder activity. The target’s para-chloro group offers a balance between size and electronic effects .
- Hydrazone Advantage : Though direct data is lacking, analogous hydrazones (e.g., compound 2c) suggest improved pharmacokinetic properties, positioning the target as a promising candidate for further study .
Biological Activity
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H14ClN3O4
- Molecular Weight : 331.76 g/mol
- Density : 1.22 g/cm³ (predicted)
- Boiling Point : 550.5 ± 60.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially impacting mood and cognitive functions .
- Antioxidant Properties : Studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on human cancer cell lines using MTT assays. Results showed that at concentrations above 50 μM, significant reductions in cell viability were observed, indicating potent anticancer activity .
- Antimicrobial Testing : In a series of experiments, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL, demonstrating its efficacy as an antimicrobial agent .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC Testing | 32 - 128 μg/mL |
| Cytotoxicity | MTT Assay | IC50 = 50 μM |
| MAO Inhibition | Enzymatic Assay | Significant inhibition |
Q & A
Q. What is the standard synthetic route for preparing (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone?
The compound is synthesized via acid-catalyzed condensation between the ketone precursor, (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one, and N-phenylhydrazine. Typical conditions involve refluxing equimolar amounts in ethanol or methanol with catalytic HCl or acetic acid (60–80°C, 4–6 hours). The product is purified via recrystallization from ethanol or column chromatography .
Q. Which spectroscopic methods are essential for characterizing this hydrazone derivative?
- 1H/13C NMR : Assign peaks based on conjugation effects; the hydrazone NH proton typically appears at δ 10–12 ppm. Aromatic protons from chlorophenyl/nitrophenyl groups resonate at δ 7–8 ppm .
- IR Spectroscopy : Confirm C=N stretch (1590–1620 cm⁻¹) and NO₂ asymmetric/symmetric stretches (1520–1350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular formula .
Q. How can researchers optimize solvent selection for synthesis and crystallization?
Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while methanol/ethanol improve crystallization. Solubility tests (UV-Vis titration) at 25°C in solvents like chloroform, ethyl acetate, and DMSO guide solvent choice. For example, nitro groups increase solubility in DMSO due to dipole interactions .
Advanced Research Questions
Q. How can stereoselectivity (E/Z isomerism) be controlled during synthesis?
The E-configuration is favored by using protic solvents (e.g., ethanol) and acidic conditions (pH 4–6), which stabilize the trans-hydrazone via intramolecular hydrogen bonding. Monitoring via HPLC with a chiral column or NOESY NMR confirms isomer purity .
Q. What crystallographic parameters are critical for analyzing molecular packing?
Single-crystal X-ray diffraction reveals:
Q. How should researchers address discrepancies in observed vs. calculated NMR chemical shifts?
Deviations arise from electron-withdrawing groups (e.g., NO₂) altering conjugation. Use DFT calculations (B3LYP/6-31G*) to simulate shifts and compare with experimental data. Solvent effects (e.g., CDCl3 vs. DMSO-d6) must also be accounted for .
Q. What methodologies assess thermal stability and decomposition pathways?
- TGA : Determine decomposition onset temperature (typically 200–250°C for similar hydrazones).
- DSC : Identify exothermic/endothermic events (e.g., melting point, phase transitions).
- Gas Chromatography-MS : Analyze volatile decomposition products (e.g., NO₂, chlorobenzene) .
Q. Which assays evaluate potential antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL).
- Time-kill assays : Monitor bactericidal kinetics over 24 hours .
Q. How can computational modeling predict electronic properties?
Q. What experimental designs study pH-dependent stability?
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC.
- Arrhenius Analysis : Calculate activation energy for hydrolysis under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
